1-(trimethylsilyl)benzo[cd]indol-2(1H)-one
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Overview
Description
The compound “1-(trimethylsilyl)benzo[cd]indol-2(1H)-one” is a type of indole . Indoles are heterocyclic organic compounds that contain a benzene ring fused to a pyrrole ring . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These methods focus on the bonds constructed during the formation of the imidazole .Scientific Research Applications
Bioactive Compound Synthesis
Research indicates that 1,1,2-trimethyl-1H-benzo[e]indole derivatives can be modified to synthesize compounds with significant biological activity. For instance, derivatives have been synthesized by attaching to monosaccharides, aiming to improve their activity and properties. Such modifications have shown promising results in antibacterial and antifungal activities, highlighting the potential of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one derivatives in creating new therapeutic agents (Israa İ MAHMOOD, S. Salman, L. Abd, 2022).
Photopolymerization Initiators
Derivatives of benz[cd]indol-2(1H)-one have been synthesized and evaluated as photoinitiators in the radical polymerization under visible light. These initiators show promise due to their ability to act without the need for an additional coinitiator, simplifying the polymerization process. The study emphasizes the relationship between polymerization rate and the excited-state reduction potential, suggesting a mechanism involving hydrogen transfer from the triplet state (R. Strzelczyk, R. Michalski, R. Podsiadły, 2016).
Photophysical Properties
The exploration of photophysical properties of 1,1,2-trimethyl-1H-benzo[e]indole-based semisquaraines has revealed their potential in applications requiring fluorescence. These compounds display solvatochromism and viscosity-sensitive enhanced emission, making them suitable for use in sensors and fluorescence-based devices. The investigation into their photophysical characteristics through DFT studies supports the development of these materials for advanced optical applications (Sushil Khopkar, Mahesh Jachak, G. Shankarling, 2019).
Mechanism of Action
Target of Action
The primary target of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one is Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, which is the body’s way of cleaning out damaged cells, in order to regenerate newer, healthier cells .
Mode of Action
This compound interacts with Atg4B, inhibiting its function . This interaction and subsequent inhibition can lead to changes in the autophagy process, potentially affecting cellular health and function .
Biochemical Pathways
The compound affects the autophagy pathway by inhibiting Atg4B . Autophagy is a critical cellular process that degrades and recycles cellular components, and its dysregulation has been linked to various diseases .
Result of Action
The inhibition of Atg4B by this compound can lead to changes in the autophagy process . This could potentially affect cellular health and function, and could have therapeutic implications in diseases where autophagy is dysregulated .
Properties
IUPAC Name |
1-trimethylsilylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOSi/c1-17(2,3)15-12-9-5-7-10-6-4-8-11(13(10)12)14(15)16/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLIPXIYUACTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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